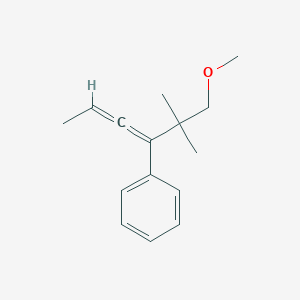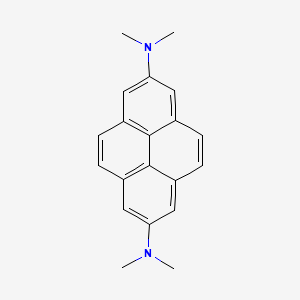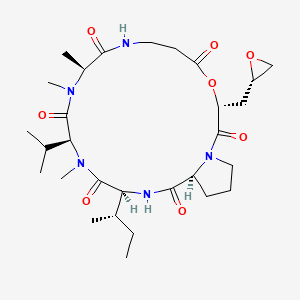
Destruxin DE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Destruxin E is a biologically active cyclodepsipeptide isolated from the entomopathogenic fungus Metarhizium anisopliae. It is a 19-membered cyclodepsipeptide consisting of five amino acid residues: β-alanine, N-methyl-alanine, N-methyl-valine, isoleucine, and proline, along with an α-hydroxy acid derivative containing a terminal epoxide in the side chain . Destruxin E has garnered significant attention due to its diverse biological activities, including insecticidal, antiviral, phytotoxic, immunosuppressive, antitumor, and antiresorptive properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Destruxin E involves several key steps, including the formation of the hydroxyacid–proline dipeptide with an acetonide-protected diol moiety, which is synthesized in an asymmetric manner. The protected diol is then converted to an epoxide after macrocyclization . Shiina’s macrolactonization is a key reaction in the synthesis of various destruxin analogs . The synthesis of Destruxin E on a gram scale has been achieved using solution-phase synthesis .
Industrial Production Methods: Industrial production of Destruxin E involves scalable synthesis methods, including the removal of the isopropylidene acetal under weakly acidic conditions, followed by selective tosylation of the resulting primary alcohol . The combinatorial synthesis of destruxin analogs using the split-and-pool method has also been explored .
Análisis De Reacciones Químicas
Types of Reactions: Destruxin E undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The epoxide moiety in Destruxin E is particularly reactive and can undergo nucleophilic substitution reactions .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of Destruxin E include PyBroP, N,N-diisopropylethylamine (DIEA), and acylprolines . The reactions are typically carried out under mild conditions to preserve the integrity of the cyclodepsipeptide structure .
Major Products: The major products formed from the reactions of Destruxin E include various destruxin analogs with modifications at the β-position of the proline residue . These analogs have been evaluated for their biological activity and structure-activity relationships .
Aplicaciones Científicas De Investigación
Destruxin E has a wide range of scientific research applications, including:
Mecanismo De Acción
Destruxin E exerts its effects by inhibiting V-ATPase, a crucial enzyme involved in various cellular processes . The inhibition of V-ATPase disrupts cellular homeostasis, leading to antiproliferative and apoptotic effects in cancer cells . The epoxide moiety in Destruxin E is critical for its biological potency, as it interacts with molecular targets and pathways involved in cell cycle regulation and apoptosis .
Comparación Con Compuestos Similares
Similar compounds include Destruxin A, Destruxin B, Destruxin C, Destruxin D, and Destruxin F . While all destruxins share a common cyclic hexadepsipeptide structure, they differ in the composition of their amino acid residues and hydroxy acid groups . Destruxin E is unique due to its potent antiproliferative activity at nanomolar concentrations and its specific inhibition of V-ATPase .
Propiedades
Número CAS |
76689-14-0 |
|---|---|
Fórmula molecular |
C29H47N5O8 |
Peso molecular |
593.7 g/mol |
Nombre IUPAC |
(3R,10S,13S,16S,19S)-16-[(2S)-butan-2-yl]-10,11,14-trimethyl-3-[[(2S)-oxiran-2-yl]methyl]-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone |
InChI |
InChI=1S/C29H47N5O8/c1-8-17(4)23-28(39)33(7)24(16(2)3)29(40)32(6)18(5)25(36)30-12-11-22(35)42-21(14-19-15-41-19)27(38)34-13-9-10-20(34)26(37)31-23/h16-21,23-24H,8-15H2,1-7H3,(H,30,36)(H,31,37)/t17-,18-,19-,20-,21+,23-,24-/m0/s1 |
Clave InChI |
NIAYGGCQOYIHAF-OHOJESAGSA-N |
SMILES isomérico |
CC[C@H](C)[C@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)NCCC(=O)O[C@@H](C(=O)N2CCC[C@H]2C(=O)N1)C[C@H]3CO3)C)C)C(C)C)C |
SMILES canónico |
CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC3CO3)C)C)C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


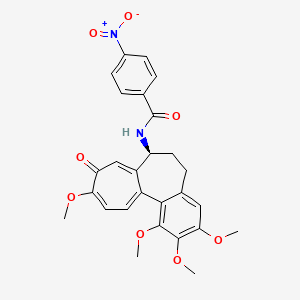
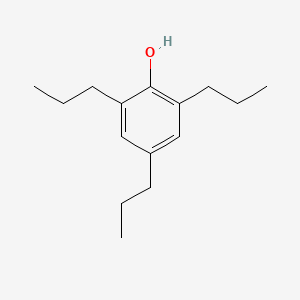

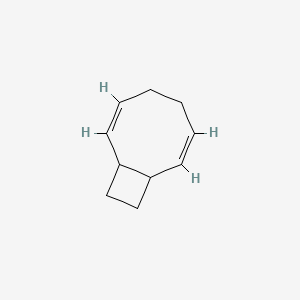
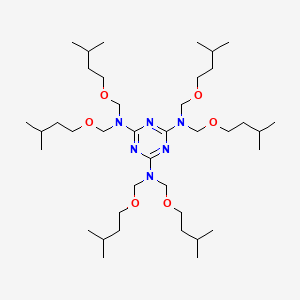
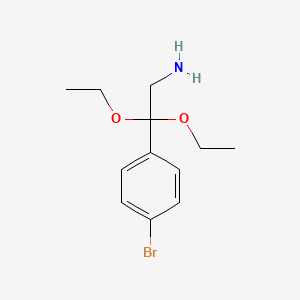
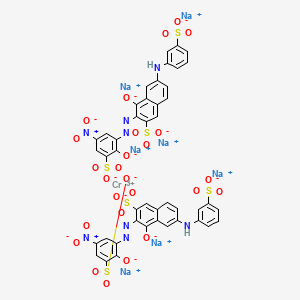

![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octa-2,4-dienethioate](/img/structure/B14453143.png)
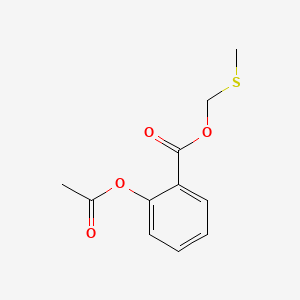
![[(Pent-1-en-1-yl)sulfanyl]benzene](/img/structure/B14453148.png)

